molecular formula C2H7NO2 B8820839 Methylamine-formate CAS No. 25596-28-5

Methylamine-formate

Cat. No.: B8820839
CAS No.: 25596-28-5
M. Wt: 77.08 g/mol
InChI Key: BAONHUZQTANSBI-UHFFFAOYSA-N
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Description

Methylamine-formate is an organic compound that combines methylamine and formic acid It is a derivative of formic acid where the hydrogen atom is replaced by a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylamine-formate can be synthesized through the reaction of methylamine with formic acid. The reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The general reaction is as follows:

CH3NH2+HCOOHCH3NH2HCOOH\text{CH}_3\text{NH}_2 + \text{HCOOH} \rightarrow \text{CH}_3\text{NH}_2\text{HCOOH} CH3​NH2​+HCOOH→CH3​NH2​HCOOH

Industrial Production Methods: In industrial settings, this compound can be produced by reacting methylamine gas with formic acid in a controlled environment. The process involves the careful handling of both reactants to ensure safety and efficiency. The reaction is typically carried out in a reactor where the temperature and pressure are monitored to optimize yield.

Chemical Reactions Analysis

Types of Reactions: Methylamine-formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce formamide and formaldehyde.

    Reduction: It can be reduced to produce methylamine and methanol.

    Substitution: The formate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formamide and formaldehyde.

    Reduction: Methylamine and methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Methylamine-formate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: this compound is used in studies involving enzyme reactions and metabolic pathways.

    Industry: this compound is used in the production of various chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of methylamine-formate involves its ability to donate a formate group or a methylamine group in chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it interacts with reducing agents.

Comparison with Similar Compounds

    Methylamine: A primary amine with the formula CH₃NH₂.

    Formic Acid: The simplest carboxylic acid with the formula HCOOH.

    Methylformate: An ester with the formula HCOOCH₃.

Comparison:

    Methylamine-formate vs. Methylamine: this compound contains both a methylamine group and a formate group, making it more versatile in chemical reactions compared to methylamine alone.

    This compound vs. Formic Acid: this compound has a higher reactivity due to the presence of the methylamine group, which can participate in additional reactions.

    This compound vs. Methylformate: this compound can act as both a donor of formate and methylamine groups, whereas methylformate primarily acts as a donor of formate groups.

Properties

CAS No.

25596-28-5

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

IUPAC Name

methylazanium;formate

InChI

InChI=1S/CH5N.CH2O2/c1-2;2-1-3/h2H2,1H3;1H,(H,2,3)

InChI Key

BAONHUZQTANSBI-UHFFFAOYSA-N

Canonical SMILES

C[NH3+].C(=O)[O-]

Origin of Product

United States

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